2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid
Overview
Description
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid is an organic compound that features a tert-butyl-dimethylsilyloxy group attached to a phenyl ring, which is further connected to a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The protected phenol is then subjected to Friedel-Crafts alkylation with isobutylene to introduce the tert-butyl group.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The silyloxy group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halides (e.g., HCl, HBr) or other nucleophiles under appropriate conditions.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: Potential use in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, altering their activity. The silyloxy group can provide steric protection, influencing the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Similar in having tert-butyl groups attached to a phenyl ring but lacks the silyloxy and propionic acid moieties.
tert-Butyl(dimethyl)silyl-2-{[tert-butyl(dimethyl)silyl]oxy}-3-(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)acrylate: Shares the silyloxy group but differs in the overall structure and functional groups.
Uniqueness
2-{4-[(tert-butyldimethylsilyl)oxy]phenyl}-2-methylpropanoic acid is unique due to the combination of the silyloxy group, phenyl ring, and propionic acid moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C16H26O3Si |
---|---|
Molecular Weight |
294.46 g/mol |
IUPAC Name |
2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H26O3Si/c1-15(2,3)20(6,7)19-13-10-8-12(9-11-13)16(4,5)14(17)18/h8-11H,1-7H3,(H,17,18) |
InChI Key |
ZBPGNGDBBJARCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(C)(C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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